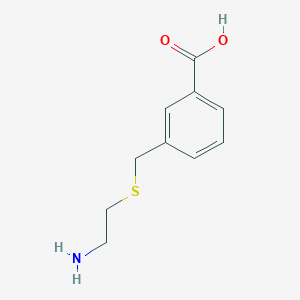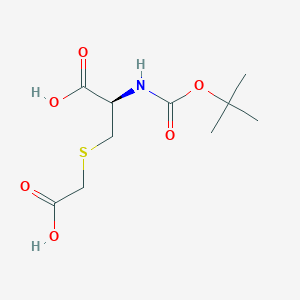![molecular formula C15H18N2O4 B13511376 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid CAS No. 2183577-03-7](/img/structure/B13511376.png)
3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:
-
Indole: : This compound contains an indole ring, which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. Indoles are prevalent in natural products and drugs, playing essential roles in cell biology.
-
Boc Group: : The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis. It shields the amino functionality during reactions and can be removed later.
Vorbereitungsmethoden
Here are the synthetic routes for 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid :
Analyse Chemischer Reaktionen
Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore novel synthetic methods involving indoles.
Biology: Indoles play roles in signaling pathways and are found in natural products.
Medicine: Investigate potential anticancer or antimicrobial properties.
Industry: Indoles serve as building blocks for drug development.
Wirkmechanismus
Targets: Explore how this compound interacts with cellular components.
Pathways: Investigate signaling pathways affected by this indole derivative.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related indole derivatives.
Eigenschaften
CAS-Nummer |
2183577-03-7 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-10-9-6-4-5-7-11(9)17-12(10)13(18)19/h4-7,17H,8H2,1-3H3,(H,16,20)(H,18,19) |
InChI-Schlüssel |
FZNKXWMTITVNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(NC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)

![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
